

Su-10603 and its Inhibition of P450c17: A Technical Guide

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Compound of Interest

Compound Name: Su 10603

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Introduction

SU-10603 is a non-steroidal small molecule recognized for its inhibitory action on Cytochrome P450 17A1 (P450c17 or CYP17A1). This enzyme is a critical juncture in the steroidogenesis pathway, possessing dual enzymatic functions as both a 17 α -hydroxylase and a 17,20-lyase.^[1]^[2] Its activities are essential for the biosynthesis of glucocorticoids and sex steroids, making it a significant target in the research and development of therapeutics for hormone-dependent pathologies, notably prostate cancer.^[1]^[3] SU-10603, a pyridine derivative, serves as a valuable tool for in vitro studies of steroid metabolism and as a reference compound in the design of novel P450c17 inhibitors.^[1]^[4] This guide provides a comprehensive overview of the SU-10603 inhibition pathway, detailed experimental protocols, and a summary of relevant quantitative data.

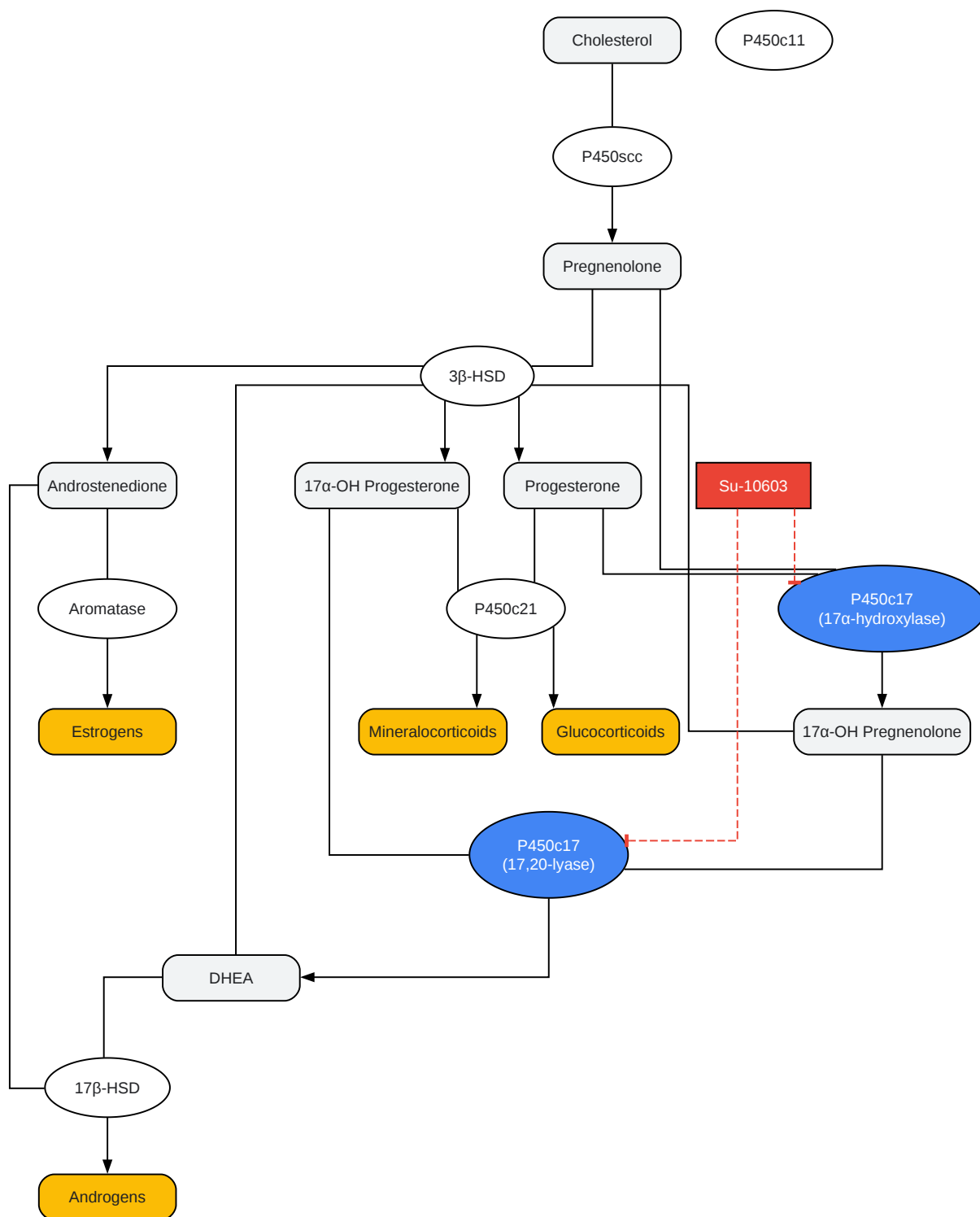
The P450c17-Mediated Steroidogenesis Pathway and the Role of SU-10603

The biosynthesis of steroid hormones, or steroidogenesis, is a complex cascade of enzymatic reactions. P450c17 plays a pivotal role in this pathway by catalyzing two key sequential reactions:

- 17 α -hydroxylase activity: It introduces a hydroxyl group at the 17 α position of pregnenolone and progesterone.
- 17,20-lyase activity: It cleaves the C17-20 bond of 17 α -hydroxypregnenolone and 17 α -hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively. These are the precursors to all androgens and estrogens.

SU-10603 exerts its effect by specifically inhibiting these activities of P450c17. By blocking this enzyme, SU-10603 effectively halts the downstream production of androgens and estrogens. The mechanism of inhibition is believed to be competitive, with the inhibitor binding to the active site of the enzyme.

Below is a diagram illustrating the steroidogenesis pathway and the point of inhibition by SU-10603.



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Caption: Steroidogenesis pathway highlighting P450c17 and its inhibition by Su-10603.

Quantitative Data on Su-10603 Inhibition

While SU-10603 is widely cited as a specific inhibitor of P450c17, specific IC50 and Ki values for its inhibition of 17 α -hydroxylase and 17,20-lyase activities are not readily available in recently published literature. However, one study on the effects of SU-10603 on various monooxygenases in guinea pig adrenal preparations provides some quantitative context for its inhibitory potential.[4] For comparison, IC50 values for other known P450c17 inhibitors are also included.

Inhibitor	Target Enzyme/Reaction	IC50 / % Inhibition	Species/System
Su-10603	11 β -hydroxylation	~0.5 mM (50% inhibition)	Guinea Pig Adrenal Mitochondria[4]
Su-10603	Cholesterol Side-Chain Cleavage	~0.1 mM (50% inhibition)	Guinea Pig Adrenal Mitochondria[4]
Su-10603	Benzo[a]pyrene hydroxylase	~0.05 mM (50% inhibition)	Guinea Pig Adrenal Microsomes[4]
Su-10603	Benzphetamine demethylase	~0.05 mM (50% inhibition)	Guinea Pig Adrenal Microsomes[4]
Ketoconazole	P450 17 alpha	67 μ M	Rat Testicular Microsomes[5]
Compound 12*	P450 17 alpha	13 μ M	Rat Testicular Microsomes[5]
Compound 13**	P450 17 alpha	13 μ M	Rat Testicular Microsomes[5]

* 5-methoxy-2-(4-pyridylmethyl)-1-tetralone ** 5-methoxy-2-(4-pyridyl)-1-tetralone

Experimental Protocols

The following is a detailed methodology for an in vitro assay to determine the inhibitory activity of compounds like SU-10603 on P450c17, based on established protocols.

In Vitro P450c17 (17 α -hydroxylase) Inhibition Assay

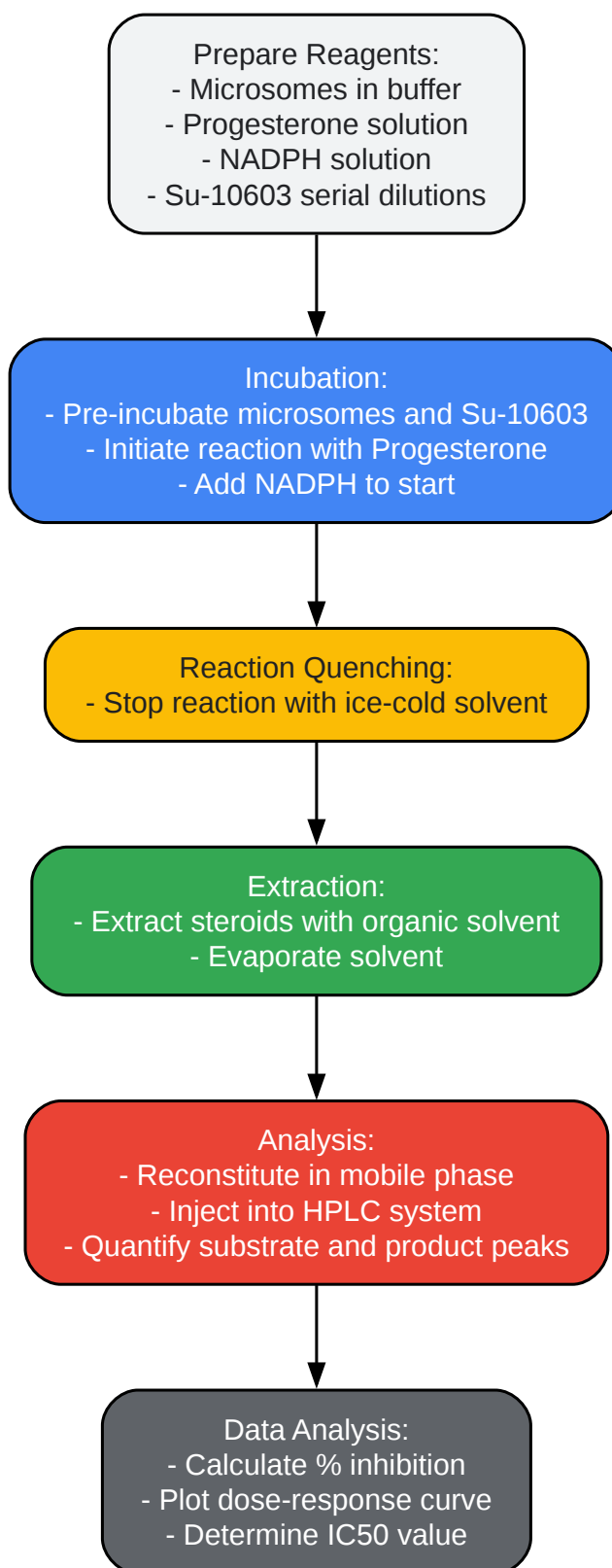
1. Objective:

To determine the half-maximal inhibitory concentration (IC₅₀) of SU-10603 for the 17 α -hydroxylase activity of P450c17.

2. Materials:

- Enzyme Source: Microsomes from rat testes or recombinant human P450c17 expressed in a suitable system (e.g., baculovirus-infected insect cells).
- Substrate: Progesterone (unlabeled).
- Cofactor: NADPH.
- Inhibitor: SU-10603.
- Buffer: Potassium phosphate buffer (pH 7.4).
- Solvent: DMSO for dissolving the inhibitor.
- Extraction Solvent: Dichloromethane or ethyl acetate.
- HPLC System: A high-performance liquid chromatography system with a UV detector.
- Columns: A suitable C18 reverse-phase HPLC column.
- Mobile Phase: Acetonitrile/water gradient.
- Standards: Progesterone and 17 α -hydroxyprogesterone.

3. Experimental Workflow:



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Caption: Experimental workflow for P450c17 inhibition assay.

4. Detailed Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of SU-10603 in DMSO. Perform serial dilutions in DMSO to obtain a range of inhibitor concentrations.
 - Prepare a stock solution of progesterone in ethanol or DMSO.
 - Prepare a fresh solution of NADPH in buffer immediately before use.
 - Thaw the microsomal preparation on ice. Dilute to the desired protein concentration in potassium phosphate buffer.
- Incubation:
 - In microcentrifuge tubes, add the appropriate volume of the microsomal suspension.
 - Add a small volume (e.g., 1 μ L) of the SU-10603 dilution or DMSO (for the control) to the tubes.
 - Pre-incubate the microsomes and inhibitor for a short period (e.g., 5-10 minutes) at 37°C.
 - Add the progesterone substrate to the tubes.
 - Initiate the enzymatic reaction by adding NADPH. The final reaction volume should be consistent across all tubes.
- Reaction Termination and Extraction:
 - After a fixed incubation time (e.g., 30-60 minutes), terminate the reaction by adding a volume of ice-cold extraction solvent (e.g., 2 volumes of dichloromethane).
 - Vortex vigorously to extract the steroids into the organic phase.
 - Centrifuge to separate the phases.
 - Carefully transfer the organic layer to a new tube.

- Evaporate the solvent to dryness under a stream of nitrogen.
- HPLC Analysis:
 - Reconstitute the dried extract in a known volume of the HPLC mobile phase.
 - Inject an aliquot of the reconstituted sample into the HPLC system.
 - Separate the substrate (progesterone) and the product (17 α -hydroxyprogesterone) using a suitable gradient elution.
 - Detect the compounds by their UV absorbance at a specific wavelength (e.g., 240 nm).
 - Identify and quantify the peaks by comparing their retention times and peak areas to those of the analytical standards.
- Data Analysis:
 - Calculate the amount of product formed in each reaction.
 - Determine the percentage of inhibition for each concentration of SU-10603 relative to the control (DMSO only).
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

SU-10603 remains a significant chemical tool for the study of P450c17 and the broader field of steroidogenesis. Its ability to inhibit both the 17 α -hydroxylase and 17,20-lyase activities of this key enzyme allows for the targeted investigation of androgen and estrogen biosynthesis. While precise, recently published inhibitory constants for SU-10603 are not readily available, the provided experimental protocols offer a robust framework for researchers to quantify its effects and to screen and characterize novel P450c17 inhibitors. The continued study of compounds like SU-10603 is crucial for advancing our understanding of endocrine function and for the development of new therapies for hormone-dependent diseases.

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